N-ethyl-4-formylbenzamide is an organic compound characterized by the molecular formula and a molecular weight of 177.2 g/mol. This compound features a formyl group attached to a benzamide structure, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound is classified as an aromatic amide, specifically a substituted benzamide, due to the presence of both an ethyl group and a formyl group on the benzene ring.
N-ethyl-4-formylbenzamide can be synthesized through several methods, with one common approach being the oxidative cleavage of N-acylamino acids. A typical synthesis route involves using hippuric acid as a starting material, where the reaction is catalyzed by copper(II) sulfate pentahydrate and silver(I) nitrate, with ammonium persulfate acting as the oxidizing agent. The reaction is performed at approximately 40°C under continuous stirring until completion.
The general procedure for synthesizing N-ethyl-4-formylbenzamide includes:
This method allows for the formation of the desired compound with reasonable yields, although specific industrial production methods may vary to optimize yield and purity through advanced purification techniques such as recrystallization and chromatography .
N-ethyl-4-formylbenzamide consists of a benzene ring substituted with an ethyl group at the nitrogen atom and a formyl group at the para position relative to the amide linkage. The structural formula can be represented as follows:
N-ethyl-4-formylbenzamide can undergo various chemical reactions, including:
The mechanism of action for N-ethyl-4-formylbenzamide primarily involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate various biochemical pathways depending on the specific target proteins or enzymes involved.
N-ethyl-4-formylbenzamide is typically a solid at room temperature, exhibiting moderate solubility in polar solvents due to its polar functional groups.
Key chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed for characterizing this compound .
N-ethyl-4-formylbenzamide has several scientific uses:
The strategic incorporation of benzamide scaffolds in bioactive compounds leverages their dual capacity for target engagement and metabolic stability. N-Ethyl-4-formylbenzamide exemplifies this design philosophy, where the benzamide core provides a rigid planar structure facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets, while the formyl group serves as a versatile handle for further derivatization. SAR studies of PARP inhibitors reveal that electron-withdrawing substituents para to the benzamide carbonyl enhance catalytic inhibition by strengthening hydrogen bonding with conserved glycine residues (Gly333 in PARP-1) [1]. Crucially, the ethyl moiety attached to the amide nitrogen balances lipophilicity and steric bulk, maintaining cellular permeability while avoiding excessive hydrophobicity that compromises solubility [4].
Table 1: Structural Features of Benzamide Pharmacophores Influencing Bioactivity
Structural Element | Role in Target Engagement | Impact on Physicochemical Properties |
---|---|---|
Benzamide core | Forms hydrogen bonds with backbone amides (e.g., PARP-1 Gly863) | Provides structural rigidity; moderate logP (~2.1) |
para-Formyl group | Electrophilic site for Schiff base formation; vectors toward adenosine pocket | Increases polarity (cLogP reduction: 0.4–0.8 units) |
N-Ethyl substituent | Blocks amide proton donation; modulates steric occupancy | Enhances metabolic stability (t₁/₂ increase: 1.8× vs N-H) |
meta-Halogens | Augments electron deficiency of carbonyl | Improves membrane permeability (Papp increase: 2.3×) |
Fragment-based drug design approaches demonstrate that benzamide derivatives exploit conserved binding motifs in hypometabolic targets. The carbonyl oxygen accepts hydrogen bonds from tyrosine residues (e.g., Tyr368 in PARP-1), while the amide nitrogen’s substitution state determines rotational freedom and conformational adaptability within enzyme clefts [1] [9]. Molecular dynamics simulations indicate that N-alkylation (ethyl > methyl > propyl) optimally fills a hydrophobic subpocket in PARP enzymes, explaining the 15-fold potency improvement over unsubstituted benzamides in enzymatic assays [1] [4].
The synthesis of N-ethyl-4-formylbenzamide (C₁₀H₁₁NO₂; MW 177.20 g/mol) employs three principal routes with distinct advantages for derivative production:
Direct Amidation Route:4-Formylbenzoic acid undergoes activation with POCl₃ or SOCl₂ followed by nucleophilic attack by ethylamine. This one-pot procedure affords yields of 70–85% with high purity (>95%), though requires stringent temperature control (<0°C) during imidoyl chloride formation [7]. The product crystallizes as off-white needles (mp 100–101°C) with characteristic IR absorptions at 1665 cm⁻¹ (C=O amide) and 1695 cm⁻¹ (aldehyde) [3] [7].
Suzuki Cross-Coupling Route:Brominated benzamides serve as platforms for diversification. N-Ethyl-4-bromobenzamide undergoes palladium-catalyzed coupling with formylphenylboronic acids, enabling introduction of biaryl motifs. Using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1) at 80°C achieves 65–78% yields but necessitates chromatographic purification due to homocoupling byproducts [1].
Fragment Coupling Strategy:Electrophilic fragment libraries leverage the aldehyde’s reactivity for diversification. N-Ethyl-4-formylbenzamide condenses with:
Table 2: Synthetic Methods for Key Analogues
Analog Class | Reaction Conditions | Yield (%) | Purity (HPLC) | Application |
---|---|---|---|---|
Tetrazole replacement | NaN₃, Et₃N, toluene reflux | 68 | >98% | PARP-1 inhibitors (IC₅₀ 68 nM) [1] |
Carboxylate bioisostere | KMnO₄, pyridine/H₂O, 100°C | 52 | 95% | Enhanced water solubility |
Schiff bases | R-NH₂, MgSO₄, DCM, rt | 88–94 | 90–97% | Covalent Nsp14 inhibitors [9] |
Brominated derivatives | Br₂, FeCl₃, CHCl₃, 0°C | 75 | 99% | Suzuki coupling intermediates |
Ultra-large library docking (1.1 billion compounds) identified N-ethyl-4-formylbenzamide derivatives as non-SAM-like inhibitors of SARS-CoV-2 Nsp14 methyltransferase. Covalent inhibitors were designed by appending electrophiles (acrylamides, chloroacetamides) to the formyl group, enabling Cys387 modification (IC₅₀ 3.5–39 μM) [9]. Fragment growth strategies from the benzamide core yielded dual-binding PARP-1 inhibitors extending into the adenosine pocket, with compound 60 achieving IC₅₀ = 68 nM through strategic carboxylate placement [1].
The formyl group serves as a strategic vector for binding pocket penetration and covalent inhibition. In PARP inhibitors, aldehydes conjugated to benzamides adopt (Z)-configurations that position the formyl oxygen toward catalytic water networks, improving IC₅₀ values 12-fold over methyl analogues (68 nM vs 814 nM) [1]. For SARS-CoV-2 Nsp14, Schiff base formation between the aldehyde and Lys346 creates reversible covalent complexes with residence times exceeding 40 minutes, explaining submicromolar inhibition despite moderate Kd values [9].
The N-ethyl group profoundly influences selectivity across PARP isoforms. Methyl substitution increases PARP-1/PARP-2 potency ratios 3-fold compared to N-H analogues, while ethyl optimally fills a hydrophobic cleft adjacent to the nicotinamide pocket without steric clashes observed with n-propyl derivatives [1]. Metabolic stability assays reveal ethyl’s superiority:
N-Ethyl derivatives exhibit hepatic microsomal half-lives of 42 minutes (human) vs 11 minutes for N-methyl and 6 minutes for unsubstituted benzamides, attributable to blocked N-oxidation pathways [4].
Table 3: Substituent Effects on Pharmacological Parameters
Substituent Pattern | PARP-1 IC₅₀ (nM) | logP | Solubility (µg/mL) | Selectivity Ratio (PARP-2/PARP-1) |
---|---|---|---|---|
4-CHO, N-H | 434 | 1.8 | 128 | 1.2 |
4-CHO, N-CH₃ | 112 | 2.0 | 98 | 3.8 |
4-CHO, N-C₂H₅ | 68 | 2.4 | 76 | 5.1 |
4-COOH, N-C₂H₅ | 35 | 1.5 | 310 | 0.06 |
4-Tetrazolyl, N-C₂H₅ | 30 | 2.1 | 58 | 0.03 |
Electron-withdrawing ring substituents synergize with the benzamide carbonyl: meta-fluoro analogues enhance PARP-1 inhibition 7.8-fold (IC₅₀ 56 nM) by strengthening hydrogen bonding to Asp352, while ortho-methoxy groups induce 30° torsional angles that improve access to the adenosine subpocket [1] [4]. Conversely, para-electron-donating groups (e.g., -NMe₂) abolish potency (>50,000 nM IC₅₀) due to disrupted carbonyl polarization essential for Gly863 interaction [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: